(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

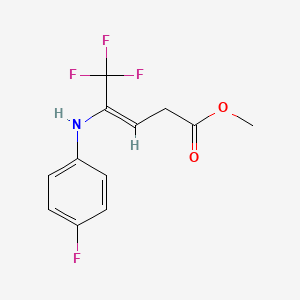

Tyrosinase (TYR), also known as monophenol monooxygenase, is a copper-containing enzyme that plays a crucial role in the formation of pigments such as melanins and other polyphenolic compounds . It catalyzes the initial and rate-limiting step in the cascade of reactions leading to melanin production from tyrosine . The TYR gene encodes this enzyme, and mutations in this gene can result in oculocutaneous albinism . The term “(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)” likely refers to a modified form of neuropeptide Y, where the 21st amino acid, tyrosine (TYR), has been methylated (ME).

Synthesis Analysis

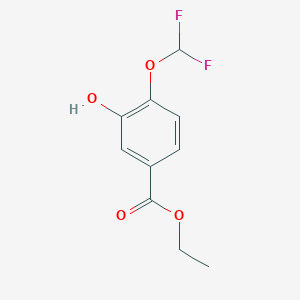

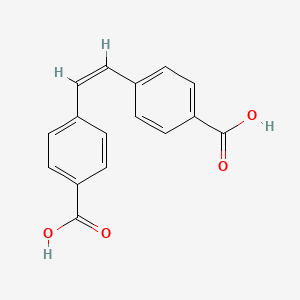

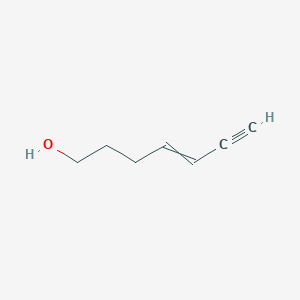

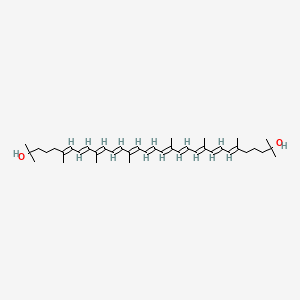

Tyrosine residues in proteins and peptides can undergo various modifications, including methylation . The modification of tyrosine residues has become a significant area of research, as tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols . These modifications can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids .Molecular Structure Analysis

The intramelanosomal domain of tyrosinase consists of the cysteine-rich and tyrosinase catalytic subdomains, which are essential for enzymatic activity . The cysteine-rich subdomain remains stable, whereas the catalytic subdomain shows increased flexibility . This flexibility is intensified by certain mutations .Chemical Reactions Analysis

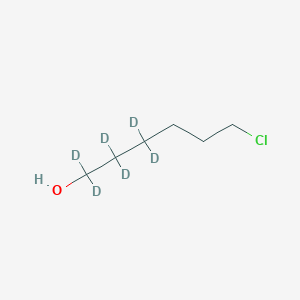

Tyrosinase catalyzes the conversion of phenol to the corresponding ortho-quinone through the hydroxylation and subsequent oxidation reactions, together with the oxidation of catechol to the quinone . It also catalyzes the hydroxylation of tyrosine to DOPA (3,4-dihydroxyphenylalanine) and the oxidation of DOPA to DOPA-quinone .Physical And Chemical Properties Analysis

Tyrosine is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .Mechanism of Action

Future Directions

While specific future directions for “(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)” are not available in the search results, research in the field of tyrosinase and its modifications is ongoing. This includes the development of practical and reliable assays for monitoring tyrosinase activity levels, which are very useful for both disease diagnosis and drug discovery . Further investigations on the relevance of tyrosinase to human diseases are also expected .

Properties

CAS No. |

131256-74-1 |

|---|---|

Molecular Formula |

C190H287N55O57S1 |

Molecular Weight |

4285.71 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.